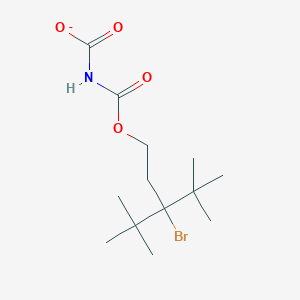
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a dimethylpentoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the tert-butyl and dimethylpentoxy groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.
Applications De Recherche Scientifique
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in studies related to enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an additive in materials science.
Mécanisme D'action
The mechanism by which N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate exerts its effects involves interactions with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or modulation of biochemical processes, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- N-t-Butyl 4-bromo-3-methoxybenzamide
Uniqueness
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C13H23BrNO4- |
|---|---|
Poids moléculaire |
337.23 g/mol |
Nom IUPAC |
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate |
InChI |
InChI=1S/C13H24BrNO4/c1-11(2,3)13(14,12(4,5)6)7-8-19-10(18)15-9(16)17/h7-8H2,1-6H3,(H,15,18)(H,16,17)/p-1 |
Clé InChI |
JRQIXIBWHURFMW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(CCOC(=O)NC(=O)[O-])(C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)

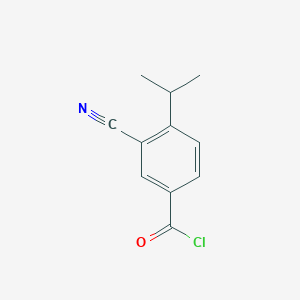

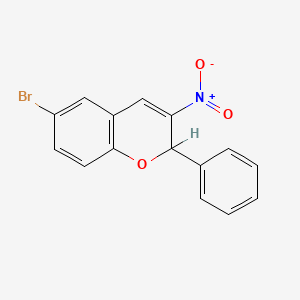
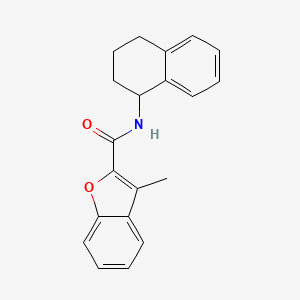
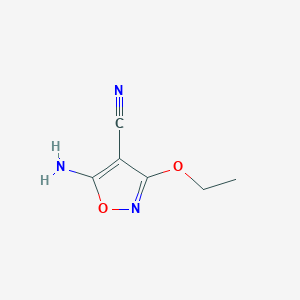
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
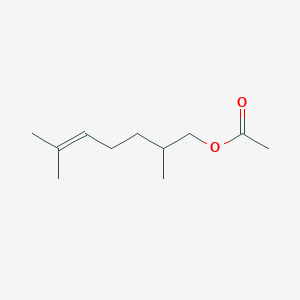
![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)

![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
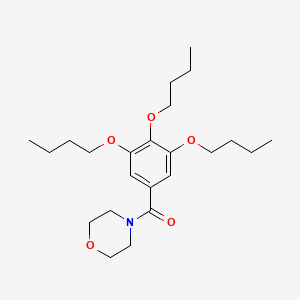
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
